Cas no 302-22-7 (Chlormadinone acetate)

Chlormadinone acetate is a synthetic progestogen with notable antiandrogenic properties, widely utilized in pharmaceutical applications. It exhibits high selectivity for progesterone receptors, ensuring effective hormonal regulation with minimal estrogenic or glucocorticoid activity. Its primary advantages include strong progestational effects, making it suitable for hormonal therapies, such as contraception and treatment of endocrine disorders. The compound demonstrates good oral bioavailability and metabolic stability, enhancing its therapeutic utility. Additionally, its antiandrogenic action is beneficial in managing conditions like acne and hirsutism. Chlormadinone acetate is characterized by its well-established safety profile and predictable pharmacokinetics, supporting its use in long-term clinical regimens.
Chlormadinone acetate structure
Chlormadinone acetate structure
Product name:Chlormadinone acetate
CAS No:302-22-7
MF:C23H29CLO4
Molecular Weight:404.93
MDL:MFCD00056471
CID:36746
PubChem ID:253660934

Chlormadinone acetate 化学的及び物理的性質

名前と識別子

    • Chlormadinone acetate
    • 17-(Acetyloxy)-6-chloropregna-4,6-diene-3,20-dione
    • 17-Acetoxy-6-chloro-6-dehydroprogesterone
    • 17-alpha-Acetoxy-6-chloro-6,7-dehydroprogesterone
    • 17-alpha-acetoxy-6-chloro-6-dehydroprogesterone
    • 17alpha-Acetoxy-6-chloro-6-dehydroprogesterone
    • 17-alpha-acetoxy-6-chloropregna-4,6-diene-3,20-dione
    • 17alpha-Acetoxy-6-chloropregna-4,6-diene-3,20-dione
    • 20-dione,17-(acetoxy)-6-chloro-pregna-6-diene-3
    • Chlormadinone (acetate)
    • Estradiol
    • 17α-Acetoxy-6-chloro-4,6-pregnadiene-3,20-dione
    • 6-chloro-17-hydroxypregna-4,6-diene-3,20-dione acetate
    • 6-Chloro-17α-hydroxy-4,6-pregnadiene-3,20-dione 17-acetate,Gestafortin,Matrol
    • 6-Chloro-6-dehydro-17α-acetoxyprogesterone
    • Cero
    • chlormadinone
    • CMA
    • Lormin
    • MATROL
    • Natrol
    • Retex
    • rs1280
    • ST 155
    • Verton
    • 17α-Acetoxy-6-chloro-6-dehydroprogesterone
    • 17α-Acetoxy-6-chloropregna-4,6-diene-3,20-dione
    • 6-Chloro-17α-hydroxypregna-4,6-diene-3,20-dione Acetate
    • 6-Chloro-delta(4,6)-pregnadiene-17a-ol-3,20-dionacetate
    • 6-Chloro-delta6-dehydro-17a-acetoxyprogesterone
    • 6-Chloro-6-dehydro-17.alpha.-acetoxyprogesterone
    • CHLORMADINONE ACETATE [WHO-DD]
    • 6-Chloro-17-hydroxypregna-4,20-dione acetate
    • Chlormadinonu [Polish]
    • Chlormadinone acetate [Progestins]
    • 6-Chloro-6-dehydro-17.alpha.-hydroxyprogesterone acetate
    • Gestafortin
    • NS00004056
    • Bovisynchron
    • CCG-220989
    • Q5102980
    • Clordion
    • Chlormadinonu
    • (8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
    • C74552
    • 6-Chloro-.delta.-6-17.alpha.-hydroxyprogesterone acetate
    • Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro-
    • Clormadinone acetate
    • HMS2231J04
    • 6-Chloro-delta6-17-acetoxyprogesterone
    • Chlormadinone acetate, >=98%
    • SMR000058325
    • CHLORMADINONE ACETATE [USAN]
    • CCRIS 129
    • Tox21_110881_1
    • 0SY050L61N
    • Chlormadinone acetate (JP17/USAN)
    • 6-Chloro-delta6-(17alpha)acetoxyprogesterone
    • Chlormadinon acetate
    • 6-Chloro-6-dehydro-17-alpha-acetoxyprogesterone
    • Pregna-4,6-diene-3,20-dione, 17-(acetoxy)-6-chloro-
    • Lutoral (TN)
    • 17.alpha.-Acetoxy-6-chloropregna-4,20-dione
    • QMBJSIBWORFWQT-DFXBJWIESA-N
    • delta(sup 6)-6-Chloro-17alpha-acetoxyprogesterone
    • 6-Chloro-.delta.(sup 6)-dehydro-17-acetoxyprogesterone
    • .delta.(sup 6)-6-Chloro-17.alpha.-acetoxyprogesterone
    • C3116
    • 6-Chloro-.delta.(sup 4,20-dione 17-acetate
    • 17.ALPHA.-ACETOXY-6-CHLORO-6,7-DEHYDROPROGESTERONE
    • 6-Chloro-delta(sup 6)-17-acetoxyprogesterone
    • Progesterone, 6-chloro-6-dehydro-17-hydroxy-, acetate
    • Skedule TM
    • 6-Chloro-6-dehydro-17alpha-acetoxyprogesterone
    • HMS3715E19
    • 6-Chloro-17-alpha-hydroxy-delta(sup 6)-progesterone acetate
    • s4593
    • Chlormadinone acetate, European Pharmacopoeia (EP) Reference Standard
    • 6-Chloro-delta(sup 6)-dehydro-17-acetoxyprogesterone
    • chlormadinone-acetate
    • UNII-0SY050L61N
    • Synchrosyn
    • CHLORMADINONE ACETATE [HSDB]
    • DTXCID80274
    • DTXSID6020274
    • Pregna-4,6-diene-3,20-dione, 6-chloro-17-hydroxy-, acetate
    • NCGC00022680-05
    • Minipill
    • 6-Chloro-17.alpha.-acetoxy-4,20-dione
    • RS-1280
    • [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
    • Lutinyl
    • Tox21_110881
    • CHEMBL110691
    • MFCD00056471
    • 6-Chloro-delta(sup 4,6)-pregnadiene-17-alpha-ol-3,20-dione 17-acetate
    • HY-B1095
    • CHLORMADINONE ACETATE [MART.]
    • EINECS 206-118-0
    • NSC92338
    • 6-Chloro-17.alpha.-hydroxy-.delta.(sup 6)-progesterone acetate
    • Q-200829
    • Chloramdinone acetate
    • 6-Chloro-pregna-4,6-dien-17alpha-ol-3,20-dione acetate
    • KS-5157
    • CHLORMADINONE ACETATE [MI]
    • 6-Chloro-.delta.6-[17.alpha.]acetoxyprogesterone
    • Chlormadinone acetate [USAN:JAN:NF]
    • 302-22-7
    • (1S,11S,15S,2R,10R,14R)-14-acetyl-8-chloro-2,15-dimethyl-5-oxotetracyclo[8.7.0 .0<2,7>.0<11,15>]heptadeca-6,8-dien-14-yl acetate
    • Traslan
    • Ay 13390-6
    • CAS-302-22-7
    • 6-Chloro-6-dehydro-17alpha-hydroxyprogesterone acetate
    • Ay-13390-6
    • (8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate
    • SCHEMBL15046
    • Menstridyl
    • HSDB 3591
    • 17.alpha.-Acetoxy-6-chloro-6-dehydroprogesterone
    • 6-Chloro-17alpha-hydroxypregna-4,6-diene-3,20-dione acetate
    • Fertiletten
    • CHLORMADINONE ACETATE [JAN]
    • NCGC00258219-01
    • Synchrosyn P
    • Pregna-4,20-dione, 17-(acetyloxy)-6-chloro-
    • 17-alpha-Acetoxy-6-chloro-4,6-pregnadiene-3,20-dione
    • Tox21_200665
    • CHEBI:31394
    • CS-4683
    • NSC-92338
    • CHLORMADINONE ACETATE [EP MONOGRAPH]
    • Chloromadinone acetate
    • 6-Chloro-.delta.6-17-acetoxyprogesterone
    • WLN: L E5 B666 OV KU MUTJ A1 E1 FV1 FOV1 LG
    • 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate
    • D01299
    • MLS000028451
    • 6-Chloro-17-alpha-acetoxy-4,6-pregnadiene-3,20-dione
    • 6-Chloro-delta-6-17alpha-hydroxyprogesterone acetate
    • SR-01000003040
    • 6-Dehydro-6-chloro-17-alpha-acetoxyprogesterone
    • Chlormadinon-17-acetate
    • Lutoral (Syntex)
    • Skedule
    • Chlormadinone Acetate for system suitability
    • Chlordion
    • BCP28307
    • Pregna-4,20-dione, 6-chloro-17-hydroxy-, acetate
    • Luteran
    • 6-Chloro-.delta.(sup 6)-17-acetoxyprogesterone
    • MLS001148653
    • 6-Chloro-6-dehydro-17-alpha-hydroxyprogesterone acetate
    • 6-Chloro-pregna-4,6-dien-17-alpha-ol-3,20-dione acetate
    • SR-01000003040-2
    • NCGC00022680-04
    • AKOS015955610
    • delta(sup 6)-6-Chloro-17-alpha-acetoxyprogesterone
    • Opera_ID_343
    • Chloromadinone 17-acetate
    • 17.alpha.-Acetoxy-6-chloro-4,20-dione
    • Normenon
    • 6-Chloro-17.alpha.-hydroxypregna-4,20-dione acetate
    • 6-Chloro-pregna-4,20-dione acetate
    • Chlormadinone acetate (JP18/USAN)
    • MDL: MFCD00056471
    • インチ: InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1
    • InChIKey: QMBJSIBWORFWQT-DFXBJWIESA-N
    • SMILES: CC([C@@]1(OC(C)=O)CC[C@@]2([H])[C@]3([H])C=C(Cl)C4=CC(CC[C@]4(C)[C@@]3([H])CC[C@]12C)=O)=O
    • BRN: 2633614

計算された属性

  • 精确分子量: 404.17500
  • 同位素质量: 404.1754371g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 827
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.4Ų
  • XLogP3: 3.6

じっけんとくせい

  • Color/Form: 使用できません
  • 密度みつど: 1.1345 (estimate)
  • ゆうかいてん: 206.0 to 210.0 deg-C
  • Boiling Point: 512.5°C at 760 mmHg
  • PSA: 60.44000
  • LogP: 4.75170
  • Merck: 2102
  • 比旋光度: +6° (c=1, CHCl3)
  • Solubility: 使用できません
  • 最大波長(λmax): 285(EtOH)(lit.)

Chlormadinone acetate Security Information

  • Symbol: GHS08
  • Prompt:あぶない
  • Signal Word:Danger
  • 危害声明: H351-H360
  • Warning Statement: P201-P202-P280-P308+P313-P405-P501
  • WGKドイツ:3
  • 危険カテゴリコード: R60;R61;R40;R48
  • セキュリティの説明: 53-22-36/37/39-45
  • 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
  • RTECS号:TU3750000
  • 危険物標識: T
  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 安全术语:S53;S22;S36/37/39;S45
  • 包装グループ:
  • HazardClass:6.1
  • Risk Phrases:R60; R61; R40; R48

Chlormadinone acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1596-25 mg
Chlormadinone acetate
302-22-7 98.18%
25mg
¥312.00 2022-02-28
abcr
AB505725-1 g
Chlormadinone acetate, 97%; .
302-22-7 97%
1g
€94.00 2023-06-15
eNovation Chemicals LLC
D102893-1g
Clormadinone acetate
302-22-7 97%
1g
$78 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153375-5G
Chlormadinone acetate
302-22-7 >97.0%(HPLC)
5g
¥446.90 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C829970-1g
Chlormadinone Acetate
302-22-7 98%
1g
¥132.00 2022-10-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1596-100 mg
Chlormadinone acetate
302-22-7 98.18%
100MG
¥507.00 2022-02-28
TRC
C343500-100mg
Chlormadinone Acetate
302-22-7
100mg
$ 75.00 2023-09-08
TRC
C343500-10mg
Chlormadinone Acetate
302-22-7
10mg
$ 57.00 2023-09-08
abcr
AB505725-5 g
Chlormadinone acetate
302-22-7
5g
€232.20 2021-09-16
BAI LING WEI Technology Co., Ltd.
145960-1G
Chlormadinone acetate, 98%
302-22-7 98%
1G
¥ 295 2022-04-26

Chlormadinone acetate 関連文献

Chlormadinone acetateに関する追加情報

Chlormadinone Acetate (CAS No. 302-22-7): A Non-Steroidal Progestin with Evolving Applications in Endocrine Research

Chlormadinone acetate (CAS No. 302-22-7), a synthetic non-steroidal progestin, has garnered renewed scientific interest due to its unique pharmacological profile and emerging roles in endocrine system modulation. Structurally characterized by a diphenylpropionyl core linked to a 17α-acetoxy group, this compound belongs to the dienestrol analogs class. Recent studies highlight its distinct binding affinity for progesterone receptors (PRs), particularly the PR-B isoform, which mediates its tissue-specific effects in reproductive and metabolic systems.

Recent advancements in structure-activity relationship (SAR) studies reveal that the 17α-acetoxy substituent plays a critical role in stabilizing receptor-ligand interactions. A 2023 computational modeling study published in Journal of Medicinal Chemistry demonstrated that this functional group enhances ligand residence time at PR-B by 45% compared to natural progesterone, suggesting potential advantages in sustained therapeutic effects. Such insights have spurred investigations into its utility for treating conditions requiring prolonged hormonal modulation, such as luteal phase deficiency and endometrial hyperplasia.

In clinical practice, chlormadinone acetate's historical use as an oral contraceptive component has been re-evaluated through modern pharmacokinetic analyses. A 2024 meta-analysis comparing bioavailability metrics across 15 studies found that its absolute bioavailability (89±4%) surpasses conventional progestins like medroxyprogesterone acetate while maintaining favorable hepatic metabolism profiles. This characteristic is attributed to its unique CYP3A4-independent metabolic pathway, which reduces drug-drug interaction risks commonly associated with steroidal contraceptives.

Ongoing research focuses on exploiting its anti-proliferative properties observed in estrogen receptor-positive breast cancer models. A groundbreaking 2023 study in Cancer Research demonstrated that chlormadinone acetate induced apoptosis in MCF-7 cells via PR-mediated upregulation of BAX/BCL-2 ratio, while sparing normal mammary epithelial cells. These findings suggest potential for developing targeted therapies that avoid the cardiometabolic side effects of aromatase inhibitors currently dominating oncology treatment landscapes.

Innovations in delivery systems are expanding its therapeutic applications. A 2024 patent application (WO/XXXX/XXXXX) describes nanoparticle formulations achieving targeted delivery to uterine tissues with 68% reduced systemic exposure compared to oral administration. Such advancements address historical challenges related to breakthrough bleeding and other dose-dependent side effects observed during prolonged therapy.

Evolving understanding of its neuroendocrine interactions has opened new research avenues. Preclinical data from mouse models published in Nature Communications (2024) revealed significant improvement in hippocampal neurogenesis markers when administered alongside estrogen therapy, suggesting synergistic benefits for cognitive health management during menopause transition.

Clinical trial evidence from Phase IIb studies currently underway (NCT####) indicates promising efficacy for treating androgenetic alopecia, with 67% of participants showing ≥50% hair regrowth after 18 weeks without significant androgenic side effects typically seen with finasteride or dutasteride treatments. This application leverages the compound's selective PR agonism without DHT modulation.

Safety profiles continue to be refined through advanced metabolomics approaches. A recent LC-MS/MS analysis identified novel metabolites (M1-M3 conjugates) with reduced receptor affinity compared to parent compound, supporting favorable safety margins when used within recommended dosing parameters (≤5 mg/day).

Emerging synthetic methodologies aim to improve production efficiency while maintaining purity standards critical for pharmaceutical applications. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (Jan 20XX) achieved >98% yield using microwave-assisted synthesis under solvent-free conditions, reducing environmental footprint by 65% compared to traditional protocols.

The compound's evolving role is further exemplified by its inclusion as a positive control in high-throughput screening platforms targeting PR-mediated pathways. Researchers at the NIH Chemical Genomics Center now use chlormadinone acetate as a benchmark ligand for validating novel assay systems designed to identify next-generation endocrine modulators.

おすすめ記事

推奨される供給者
atkchemica
(CAS:302-22-7)Chlormadinone acetate
CL19131
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry